molecular formula C14H22N2O3S B7081834 N-[2-methyl-5-[2-(oxolan-3-yl)ethylamino]phenyl]methanesulfonamide

N-[2-methyl-5-[2-(oxolan-3-yl)ethylamino]phenyl]methanesulfonamide

Cat. No.: B7081834
M. Wt: 298.40 g/mol
InChI Key: OAGVXIBODFRRCD-UHFFFAOYSA-N
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Description

N-[2-methyl-5-[2-(oxolan-3-yl)ethylamino]phenyl]methanesulfonamide is a complex organic compound that features a sulfonamide group attached to a substituted phenyl ring

Properties

IUPAC Name

N-[2-methyl-5-[2-(oxolan-3-yl)ethylamino]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-11-3-4-13(9-14(11)16-20(2,17)18)15-7-5-12-6-8-19-10-12/h3-4,9,12,15-16H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGVXIBODFRRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCC2CCOC2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-[2-(oxolan-3-yl)ethylamino]phenyl]methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline, which undergoes sulfonation to introduce the methanesulfonamide group. Subsequent steps involve the introduction of the oxolan-3-yl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations would be essential to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-[2-(oxolan-3-yl)ethylamino]phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve organic solvents, controlled temperatures, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups, leading to derivatives with potentially novel properties.

Scientific Research Applications

N-[2-methyl-5-[2-(oxolan-3-yl)ethylamino]phenyl]methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.

    Medicine: Due to its structural features, it is investigated for potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: In industrial applications, it can be used in the formulation of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-[2-methyl-5-[2-(oxolan-3-yl)ethylamino]phenyl]methanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved often depend on the specific biological context and the nature of the interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-methyl-5-[2-(oxolan-3-yl)ethylamino]phenyl]methanesulfonamide include other sulfonamides and substituted anilines. Examples include:

  • N-[2-methyl-5-(ethylamino)phenyl]methanesulfonamide
  • N-[2-methyl-5-(propylamino)phenyl]methanesulfonamide
  • N-[2-methyl-5-(butylamino)phenyl]methanesulfonamide

Uniqueness

What sets this compound apart is the presence of the oxolan-3-yl group, which can impart unique chemical and biological properties. This structural feature may enhance its ability to interact with specific molecular targets, potentially leading to novel applications in various fields.

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